molecular formula C3HCl3O B2757647 Trichloracrolein CAS No. 34907-81-8

Trichloracrolein

Cat. No.: B2757647
CAS No.: 34907-81-8
M. Wt: 159.39
InChI Key: RBCCLWUFGUGGFY-UPHRSURJSA-N
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Description

Trichloracrolein, also known as 2,3,3-trichloroacrolein, is an organic compound with the molecular formula C3HCl3O. It is a chlorinated derivative of acrolein, characterized by the presence of three chlorine atoms attached to the carbon backbone. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloracrolein can be synthesized through several methods. One common approach involves the chlorination of acrolein. The reaction typically takes place in the presence of a catalyst such as ferric chloride or aluminum chloride, under controlled temperature conditions to ensure selective chlorination.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acrolein using chlorine gas. The process involves passing chlorine gas through a solution of acrolein in an inert solvent, such as carbon tetrachloride, at a temperature range of 0-50°C. The reaction is monitored to prevent over-chlorination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Trichloracrolein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trichloroacetic acid in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield trichloropropanol when treated with reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of trichloropropanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Hydroxide ions, ammonia, in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trichloracrolein has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in organic synthesis.

    Biology: this compound is studied for its potential effects on biological systems, including its role as a toxicant and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals and its effects on human health.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals. Additionally, it serves as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of trichloracrolein involves its high reactivity due to the presence of multiple chlorine atoms. It can form adducts with nucleophilic sites on biomolecules such as proteins and DNA, leading to potential toxic effects. The compound can induce oxidative stress, disrupt cellular membranes, and interfere with normal cellular functions. The molecular targets include enzymes, structural proteins, and nucleic acids, which can result in altered cellular pathways and physiological responses.

Comparison with Similar Compounds

Trichloracrolein can be compared with other chlorinated acrolein derivatives such as:

    Dichloracrolein: Contains two chlorine atoms and exhibits similar reactivity but with different physical and chemical properties.

    Tetrachloropropene: A fully chlorinated derivative with distinct reactivity and applications.

    Chloral: A trichlorinated aldehyde with different uses and toxicity profiles.

Uniqueness: this compound’s uniqueness lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable intermediate in organic synthesis and industrial applications. Its ability to undergo various chemical reactions and form diverse products highlights its versatility compared to other similar compounds.

Properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCLWUFGUGGFY-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)Cl)\Cl)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is unique about the reactions of Trichloracrolein with active methylene compounds?

A1: this compound exhibits intriguing reactivity with active methylene compounds. Depending on the reaction conditions and the nature of the methylene compound, it can undergo either "normal" condensation (water elimination) or "anomalous" condensation (elimination of two molecules of hydrogen chloride) [, , ]. For instance, while α-Tetralone reacts with concentrated sulfuric acid to yield a normal condensation product, it undergoes an anomalous reaction in the presence of boron trifluoride etherate []. This anomalous reactivity, often resulting in the formation of α-pyrone rings, is particularly prominent with highly reactive cyclic methylene compounds, sometimes even proceeding without a catalyst [, ].

Q2: How does the reactivity of this compound differ from β,β- Dichloroacrolein in condensations with active methylene compounds?

A2: While both aldehydes primarily undergo "normal" condensation with active methylene compounds, this compound displays a greater propensity for "anomalous" reactions involving hydrogen chloride elimination and α-pyrone ring formation. This difference highlights the significant influence of the α-chlorine substitution in this compound on its reactivity [].

Q3: Can this compound undergo rearrangements?

A3: Yes, this compound can undergo different types of rearrangements. For example, in the presence of V2A steel at elevated temperatures (100-135 °C), it rearranges to cis-α,β- Dichloroacryloyl chloride via a 1,3-shift []. Interestingly, this type of rearrangement is not observed with Trichloromethyl-substituted vinyl ketones under the same conditions []. Another type of rearrangement, a Wallach-like rearrangement catalyzed by cyanide ions, has been observed in alcoholic solutions, leading to the formation of esters of Trichloroacrylic acid [].

Q4: What spectroscopic data is available for this compound?

A4: While specific NMR data for this compound is limited in the provided research, its infrared (IR) spectrum is insightful. For instance, the aldol condensation product of this compound and acetylacetone exhibits characteristic C=O stretching frequencies in the IR spectrum, suggesting a preference for the s-cis conformation []. This conformational preference plays a crucial role in its valence isomerization to 2H-pyran derivatives [].

Q5: Are there efficient synthetic routes available for this compound?

A5: Yes, several methods have been developed for the synthesis of this compound. Two notable approaches include an improved hydrolysis of 1,1,2,3,3-Pentachloropropene using concentrated sulfuric acid or oleum and the reduction of Trichloroacrylic acid ortho-ethyl ester with lithium aluminum hydride [].

Q6: What are the potential applications of this compound?

A7: While the provided research primarily focuses on the fundamental chemical properties and reactivity of this compound, its derivatives and intermediates have potential applications. For instance, bis-(1-bromo-2,3,3-trichloro-2-propenyl) ether, derived from the bromination of bis-(2,3,3-trichloro-2-propenyl) ether, serves as a precursor for this compound synthesis through steam distillation []. This highlights the potential of this compound as a building block for more complex molecules.

Q7: What is known about the stability of this compound?

A8: this compound exhibits sensitivity to light and heat. 2,3,3-Trichloro-2,3-dibromopropanal, a bromination product of this compound, decomposes slowly in daylight with bromine elimination, and this decomposition accelerates above 85 °C. Similarly, its 2,4-dinitrophenylhydrazone derivative is even more labile [].

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